Benzene, 1,4-bis(2-iodoethyl)-
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Overview
Description
Benzene, 1,4-bis(2-iodoethyl)-: is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are attached to the ethyl groups at the 1 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(2-iodoethyl)- can be synthesized through the iodination of 1,4-diethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the ethyl groups .
Industrial Production Methods: Industrial production of Benzene, 1,4-bis(2-iodoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,4-bis(2-iodoethyl)- can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl groups in Benzene, 1,4-bis(2-iodoethyl)- can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of benzene derivatives with different functional groups replacing iodine.
Oxidation: Formation of benzene-1,4-dicarboxylic acid or benzene-1,4-dialdehyde.
Reduction: Formation of 1,4-diethylbenzene.
Scientific Research Applications
Chemistry: Benzene, 1,4-bis(2-iodoethyl)- is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine: In biological research, Benzene, 1,4-bis(2-iodoethyl)- is used to study the effects of halogenated compounds on biological systems. It is also explored for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms .
Industry: The compound is utilized in the production of specialty chemicals, including polymers and resins. It is also used in the development of materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(2-iodoethyl)- involves its ability to undergo various chemical reactions due to the presence of reactive iodine atoms. These reactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
(2-Iodoethyl)benzene: A compound with a single iodine atom attached to the ethyl group on the benzene ring.
1,4-Diethylbenzene: A compound with two ethyl groups attached to the benzene ring without iodine atoms.
Benzene, 1,4-bis(2-bromoethyl)-: A similar compound where iodine atoms are replaced by bromine atoms.
Uniqueness: Benzene, 1,4-bis(2-iodoethyl)- is unique due to the presence of two iodine atoms, which makes it highly reactive and suitable for specific synthetic applications. The iodine atoms provide sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
130800-03-2 |
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Molecular Formula |
C10H12I2 |
Molecular Weight |
386.01 g/mol |
IUPAC Name |
1,4-bis(2-iodoethyl)benzene |
InChI |
InChI=1S/C10H12I2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 |
InChI Key |
VIHJZHSVRYXGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCI)CCI |
Origin of Product |
United States |
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